Home > Products > Screening Compounds P61256 > a4 Integrin receptor antagonist 1
a4 Integrin receptor antagonist 1 -

a4 Integrin receptor antagonist 1

Catalog Number: EVT-12677861
CAS Number:
Molecular Formula: C21H27N3O7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as a4 Integrin receptor antagonist 1 is a significant pharmacological agent targeting the α4β1 integrin, a receptor involved in various biological processes such as leukocyte adhesion and migration. This integrin is crucial in the pathogenesis of inflammatory diseases, cancer metastasis, and autoimmune disorders. Antagonists of this receptor are being explored for their therapeutic potential in managing these conditions by inhibiting the recruitment of leukocytes to sites of inflammation or disease.

Source and Classification

a4 Integrin receptor antagonist 1 falls under the category of small-molecule integrin antagonists. These compounds are synthesized to selectively inhibit the interaction between integrins and their ligands, thereby modulating biological responses. The antagonist is classified as a synthetic organic compound, specifically designed to mimic or interfere with natural ligand interactions at the α4β1 integrin site.

Synthesis Analysis

Methods and Technical Details

The synthesis of a4 Integrin receptor antagonist 1 typically involves several steps:

  1. Design of Heterocyclic Core: The initial phase focuses on constructing a heterocyclic framework that serves as the backbone for the compound.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance binding affinity and specificity for the α4β1 integrin.
  3. Optimization: The synthesized compounds undergo optimization through structure-activity relationship studies to improve potency and selectivity.

For instance, cyclopeptides containing specific motifs like LDV (Leu-Asp-Val) have been synthesized, which are known to interact favorably with the integrin binding site, thus demonstrating both agonistic and antagonistic properties depending on their structural modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of a4 Integrin receptor antagonist 1 can be characterized by its heterocyclic core and specific functional groups that facilitate binding to the α4β1 integrin. Although detailed crystallographic data may not be available for every antagonist, computational models suggest that these compounds adopt conformations that allow for effective interaction with the receptor's active site.

Key structural features include:

  • A rigid backbone that maintains spatial orientation conducive for binding.
  • Specific side chains that mimic natural ligands found in extracellular matrix proteins, enhancing specificity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing a4 Integrin receptor antagonist 1 typically include:

  • Coupling Reactions: To form peptide bonds between amino acids or peptide mimetics.
  • Cyclization Reactions: To create cyclic structures that are crucial for maintaining conformational integrity.
  • Functionalization Reactions: Such as alkylation or acylation, which modify side chains to optimize binding properties.

These reactions are often monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield of the final product .

Mechanism of Action

Process and Data

The mechanism by which a4 Integrin receptor antagonist 1 exerts its effects involves:

  1. Binding to α4β1 Integrin: The antagonist binds competitively to the integrin, preventing its interaction with natural ligands such as fibronectin or vascular cell adhesion molecule-1.
  2. Inhibition of Conformational Change: By occupying the binding site, the antagonist stabilizes the integrin in a low-affinity conformation, thus inhibiting leukocyte adhesion and migration.
  3. Reduction of Inflammatory Response: This blockade leads to decreased recruitment of inflammatory cells to tissues, providing therapeutic benefits in conditions characterized by excessive inflammation.

Data from various studies indicate that these antagonists can significantly reduce leukocyte adhesion in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of a4 Integrin receptor antagonist 1 include:

  • Molecular Weight: Typically ranges between 400-600 g/mol, depending on specific structural modifications.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability in biological systems is assessed through serum stability assays, which evaluate degradation over time .

These properties are critical for determining the pharmacokinetic profile of the compound.

Applications

Scientific Uses

The primary applications of a4 Integrin receptor antagonist 1 include:

  • Therapeutic Development: Investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis due to its ability to inhibit leukocyte migration.
  • Cancer Research: Explored for its role in preventing metastasis by blocking tumor cell interactions with endothelial cells via α4β1 integrin.
  • Inflammatory Disease Models: Utilized in preclinical studies to assess efficacy in reducing inflammation and tissue damage associated with various diseases.

Properties

Product Name

a4 Integrin receptor antagonist 1

IUPAC Name

(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H27N3O7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1

InChI Key

URESEGUVVXUPCQ-HNNXBMFYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.